molecular formula C13H10BrClN2O4S B11307709 4-Bromophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

4-Bromophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11307709
M. Wt: 405.65 g/mol
InChI Key: DLOMCDDHPAKWHD-UHFFFAOYSA-N
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Description

4-Bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a chloro group, and an ethanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through a sulfonation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Bromination of the Phenyl Ring: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

In an industrial setting, the production of 4-bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and bromophenyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethanesulfonyl group.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms a carbon-carbon bond with another aromatic compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reaction conditions typically involve elevated temperatures and polar solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as toluene or dimethylformamide, are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, and allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.

    4-Chloro-5-bromo-2-(ethanesulfonyl)pyrimidine: Similar structure but with the positions of the chloro and bromo groups swapped.

    4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.

Uniqueness

4-Bromophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes.

Properties

Molecular Formula

C13H10BrClN2O4S

Molecular Weight

405.65 g/mol

IUPAC Name

(4-bromophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H10BrClN2O4S/c1-2-22(19,20)13-16-7-10(15)11(17-13)12(18)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

DLOMCDDHPAKWHD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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